molecular formula C8H15BrO2 B6194887 methyl 5-bromo-4,4-dimethylpentanoate CAS No. 2680540-34-3

methyl 5-bromo-4,4-dimethylpentanoate

Cat. No.: B6194887
CAS No.: 2680540-34-3
M. Wt: 223.1
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Description

Methyl 5-bromo-4,4-dimethylpentanoate is a chemical compound with the molecular formula C8H15BrO2 . It is characterized as a bifunctional synthetic building block, featuring both an ester moiety and a terminal alkyl bromide on a neopentyl-like backbone, as represented by the SMILES notation CC(C)(CCC(=O)OC)CBr . This structure makes it a valuable intermediate for constructing more complex molecular architectures in medicinal and organic chemistry. The bromine atom serves as a reactive handle for further transformations, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling the introduction of the 4,4-dimethylpentanoate chain. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional avenues for functionalization . Compounds with similar bromo-ester functionalities have been identified as key intermediates in the synthesis of active pharmaceutical ingredients and are frequently employed in the development of novel synthetic methodologies, such as nickel-catalyzed multi-component carboacylation reactions for the formation of ketones with quaternary carbon centers . Researchers can leverage this reagent to explore new chemical space in areas like drug discovery and materials science. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2680540-34-3

Molecular Formula

C8H15BrO2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

Preparation Methods

Lithium Diisopropylamide (LDA)-Mediated Enolate Formation

A widely reported method involves deprotonating methyl 4,4-dimethylpentanoate using a strong base such as lithium diisopropylamide (LDA) to generate an enolate intermediate. This enolate undergoes alkylation with 1-bromo-3-chloropropane or analogous dihaloalkanes. For instance, a patent detailing the synthesis of methyl 5-chloro-2,2-dimethylpentanoate demonstrates that LDA deprotonates the ester at low temperatures (-78°C to 0°C), followed by slow addition of 1-bromo-3-chloropropane. The reaction proceeds via an SN2 mechanism, with the enolate attacking the electrophilic carbon of the alkylating agent.

Optimization Insights :

  • Reagent Choice : Using 1-bromo-3-chloropropane instead of 1,3-dibromopropane improves yields (81% vs. 67%) due to reduced steric hindrance and byproduct formation.

  • Temperature Control : Maintaining temperatures below 15°C during alkylation prevents side reactions such as elimination or over-alkylation.

Table 1: Comparative Yields in Enolate Alkylation

Alkylating AgentBaseSolventTemperatureYield
1-Bromo-3-chloropropaneLDATHF-78°C → 14°C81%
1,3-DibromopropaneLDATHF-78°C → 14°C67%

Bromination of Unsaturated Esters

Anti-Markovnikov Addition to Alkenes

Methyl 4,4-dimethylpent-4-enoate can undergo hydrobromination using HBr in the presence of peroxides to achieve anti-Markovnikov addition. This method positions the bromine atom at the terminal carbon (C5), forming methyl 5-bromo-4,4-dimethylpentanoate. The reaction is typically conducted in dichloromethane or ether solvents at 0–25°C.

Mechanistic Considerations :

  • Radical-initiated addition ensures anti-Markovnikov orientation, avoiding carbocation rearrangements.

  • Stoichiometric HBr and catalytic peroxides (e.g., benzoyl peroxide) drive the reaction to completion.

Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is feasible if a double bond is present. For example, brominating methyl 4,4-dimethylpent-2-enoate with NBS in CCl₄ under radical conditions selectively adds bromine to the less substituted carbon, though this approach requires precise control to avoid di-bromination.

Nucleophilic Subosition Reactions

Displacement of Leaving Groups

A two-step process involves synthesizing methyl 5-mesyloxy-4,4-dimethylpentanoate followed by bromide substitution. The mesylate group at C5 is displaced by bromide ions (NaBr or KBr) in polar aprotic solvents like DMF or acetonitrile.

Example Protocol :

  • Mesylation : Treat methyl 5-hydroxy-4,4-dimethylpentanoate with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane.

  • Substitution : React the mesylate intermediate with NaBr in refluxing acetonitrile (110°C for 8 hours).

Yield Considerations :

  • Excess NaBr (2–3 equiv.) and prolonged reaction times (8–12 hours) improve conversion.

  • Purification via aqueous workup and column chromatography yields >70% pure product.

Esterification of Brominated Carboxylic Acids

Fischer Esterification

5-Bromo-4,4-dimethylpentanoic acid is esterified with methanol under acidic conditions (H₂SO₄ or HCl). This method, while straightforward, requires prior synthesis of the brominated acid, which can be achieved via bromination of 4,4-dimethylpentanoic acid using PBr₃ or HBr/H₂O₂.

Limitations :

  • Fischer esterification is equilibrium-driven, necessitating excess methanol or continuous removal of water.

  • Acid-sensitive substrates may decompose under prolonged reflux.

Coupling Agent-Mediated Esterification

Alternative methods employ carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) to activate the carboxylic acid for reaction with methanol. This approach avoids harsh acidic conditions and is suitable for acid-labile compounds.

Table 2: Esterification Methods Comparison

MethodReagentsTemperatureYield
Fischer EsterificationH₂SO₄, MeOHReflux60–75%
DCC/DMAPDCC, DMAP, MeOH0°C → 25°C85–90%

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patents highlight the importance of solvent recovery in large-scale synthesis. Tetrahydrofuran (THF) and hexane, used in enolate alkylation, are distilled and reused to reduce costs. Similarly, catalysts like LDA are quenched with aqueous NH₄Cl, and lithium salts are filtered.

Byproduct Management

The formation of 5-chloro-4,4-dimethylpentanoate (from 1-bromo-3-chloropropane) is mitigated by optimizing stoichiometry and reaction time. Chromatographic purification or fractional distillation isolates the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 5-hydroxy-4,4-dimethylpentanoate.

    Reduction: Formation of 5-bromo-4,4-dimethylpentanol.

    Oxidation: Formation of 5-bromo-4,4-dimethylpentanoic acid.

Scientific Research Applications

Methyl 5-bromo-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4,4-dimethylpentanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The ester group can participate in various reactions, such as hydrolysis or reduction, depending on the conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or halogen types, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Position and Halogen Variation
Compound Name Substituent Position Halogen Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-bromo-2-chloropyridine-4-carboxylate 3-Bromo, 2-Chloro (pyridine ring) Br, Cl C₈H₅BrClNO₂ 274.49 Used in heterocyclic synthesis; discontinued commercial availability .
Methyl 2-chloro-4,4-dimethylpentanoate 2-Chloro, 4,4-dimethyl Cl C₈H₁₃ClO₂ 176.64 Higher volatility; limited stability under basic conditions .
Methyl 3-amino-4,4-dimethylpentanoate 3-Amino, 4,4-dimethyl C₈H₁₅NO₂ 157.21 Bioactive intermediate; used in peptide mimetics .

Key Findings :

  • Halogen Influence: Bromine in methyl 5-bromo-4,4-dimethylpentanoate provides higher electrophilicity compared to chlorine analogs, enhancing its utility in nucleophilic substitution (e.g., Suzuki coupling) .
  • Steric Effects: The 4,4-dimethyl group in the pentanoate backbone increases steric hindrance, reducing reaction rates in bulky transition states compared to linear-chain esters .
Functional Group Variations
Compound Name Functional Group Reactivity Profile Applications
Methyl 3-hydroxy-4,4-dimethylpentanoate Hydroxyl (-OH) Prone to oxidation; forms ketones via oxidation Pharmaceutical intermediates (e.g., statin derivatives) .
5-Nitro-2-(4-chlorophenylthio)benzaldehyde Nitro (-NO₂), Thioether (-S-) Electrophilic aromatic substitution Antimicrobial agents .

Key Findings :

  • Ester vs. Carboxylic Acid Derivatives: Methyl esters (e.g., this compound) exhibit higher solubility in organic solvents compared to free carboxylic acids, facilitating reactions in non-polar media .
  • Biological Activity: Amino-substituted analogs (e.g., methyl 3-amino-4,4-dimethylpentanoate) show higher bioactivity in cell permeability assays due to hydrogen-bonding capabilities .

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound’s bromine atom enables efficient cross-coupling reactions (e.g., with Grignard reagents), whereas chloro analogs require harsher conditions .
  • Stability: The compound’s shelf life exceeds that of hydroxy- or amino-substituted esters due to reduced susceptibility to hydrolysis .
  • Market Trends : Brominated esters are increasingly used in photoinitiators and liquid crystal displays, driven by demand for high-purity intermediates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing methyl 5-bromo-4,4-dimethylpentanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromination of a precursor ester using HBr or PBr₃ under anhydrous conditions is common. Reaction optimization involves adjusting temperature (e.g., reflux in DMF at 80–100°C), stoichiometry of brominating agents, and catalyst/base selection (e.g., K₂CO₃ for deprotonation) . Purification via silica gel column chromatography (hexane/ether gradients) or recrystallization ensures high purity. Yield improvements require controlled moisture exclusion and inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.7 ppm for OCH₃), brominated carbon (δ ~3.5–4.0 ppm), and dimethyl groups (δ ~1.2–1.4 ppm) .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ (calc. for C₈H₁₃BrO₂: 237.0084) .
  • IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How are key physical-chemical properties (e.g., boiling point, density) determined for this compound?

  • Data Sources : Refer to CRC Handbook tables for analogous bromoesters (e.g., methyl 5-bromopentanoate: bp ~152°C, density 1.363 g/cm³). Experimental validation via differential scanning calorimetry (DSC) or gas chromatography (GC) is recommended for precise measurements .

Q. What are the recommended storage and handling protocols to ensure stability?

  • Guidelines : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or decomposition. Use moisture-resistant containers (e.g., sealed amber vials). Safety protocols include fume hood use for synthesis and PPE (gloves, goggles) due to bromine’s lachrymatory effects .

Advanced Research Questions

Q. How can reaction selectivity (e.g., avoiding over-bromination) be controlled during synthesis?

  • Strategies :

  • Use stoichiometric control (1.0–1.2 equiv Br₂/PBr₃) .
  • Employ low-temperature conditions (0–5°C) to limit side reactions.
  • Monitor progress via TLC or in situ FTIR to halt reactions at the desired stage .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

  • Approach : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Key parameters include space group determination (e.g., monoclinic P2₁/c) and R-factor optimization (<0.05). Data collection at synchrotron facilities enhances resolution for bromine’s heavy-atom effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies. PubChem’s InChI data (e.g., InChI=1S/C₈H₁₃BrO₂...) enables molecular docking studies for biological target interactions .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

  • Analysis :

  • Compare solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. NaH) via Design of Experiments (DoE).
  • Use LC-MS to identify byproducts (e.g., de-esterified acids or di-brominated species) and adjust reaction conditions accordingly .

Q. How can this compound serve as a building block in complex molecule synthesis?

  • Applications :

  • Peptide Mimetics : React with amines to form α-bromoamide intermediates for foldamer design.
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aromatic groups .

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